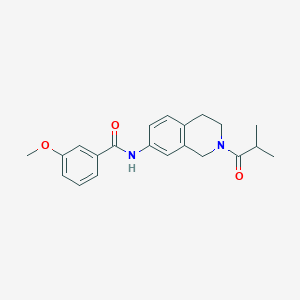

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities. In

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Rh(III)-catalyzed Directed C-H Olefination

The compound's utility in chemical synthesis is demonstrated through a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is noted for its mildness, practicality, selectivity, and high yield, with the N-O bond acting as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products, highlighting the compound's versatility in organic synthesis (Rakshit et al., 2011).

Three-Component Synthesis of Isoquinoline Derivatives

Another application in chemical synthesis is observed in a rhodium(III)-catalyzed one-pot three-component reaction that provides an alternative way to synthesize isoquinoline derivatives. This method demonstrates relay catalysis via successive O-alkylation and C-H activation processes, both promoted by the same catalyst, offering a new pathway for the synthesis of complex organic compounds (Zhou, Jiang, & Wang, 2019).

Pharmacological Applications

Potential Anticonvulsant Activity

The compound's framework is part of a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides identified for their high affinity and good anticonvulsant activity in animal models. This discovery, from high-throughput screening, underscores the potential of such compounds in developing new anticonvulsant drugs (Chan et al., 1998).

Binding Studies for Apamin-sensitive Ca2+-activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research suggests potential applications in studying ion channel modulation and could guide the development of new therapeutics targeting Ca2+-activated K+ channels (Graulich et al., 2006).

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-10-9-15-7-8-18(11-17(15)13-23)22-20(24)16-5-4-6-19(12-16)26-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUQXJWSUVCFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)

![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2738465.png)

![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)

![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)